Benzyl (3-oxo-1-piperazinyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

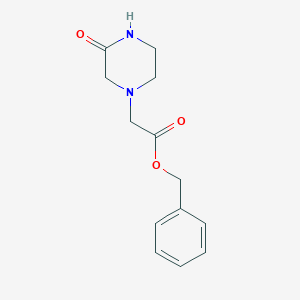

Benzyl (3-oxo-1-piperazinyl)acetate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with an oxo group and an acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-oxo-1-piperazinyl)acetate typically involves the reaction of benzyl chloroacetate with 3-oxo-1-piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Table 1: Synthetic Routes to Piperazinone Derivatives

Reactivity of the Piperazinone Core

The 3-oxo group and secondary amine in the piperazine ring enable diverse transformations:

(a) Nucleophilic Substitution

-

Alkylation : The secondary amine undergoes alkylation with benzyl bromide or chloroacetate derivatives under basic conditions (e.g., K₂CO₃, DMF) .

-

Acylation : Reacts with chloroacetyl chloride to form N-acylated intermediates, pivotal for cyclization into piperazinediones .

(b) Cycloaddition and Ring-Opening

-

1,3-Dipolar Cycloaddition : The 3-oxo group participates in cycloaddition with nitrile oxides or alkynes under metal-free conditions to form isoxazole or triazole hybrids .

-

Ring Expansion : Reacts with electrophiles (e.g., aldehydes) to form spirocyclic or fused-ring systems .

(c) Ortho-Lithiation

-

The benzyl-protected piperazine undergoes regioselective lithiation with sec-BuLi, enabling functionalization at the 5-position with ketones or aldehydes (e.g., Scheme 1 in ).

Transformations of the Benzyl Ester Group

The benzyl ester acts as a transient protecting group, removable via:

-

Hydrogenolysis : H₂/Pd-C in ethanol cleaves the benzyl group to yield carboxylic acids .

-

Acidic Hydrolysis : Concentrated HCl or TFA in dioxane removes the ester under reflux .

Table 2: Deprotection Conditions for Benzyl Esters

| Reagent System | Temperature | Time | Product | Application |

|---|---|---|---|---|

| H₂ (1 atm), 10% Pd-C | RT | 12 h | Carboxylic acid | Peptide synthesis |

| TFA/DCM (1:1) | 40°C | 4 h | Free carboxylic acid | Solid-phase chemistry |

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzyl (3-oxo-1-piperazinyl)acetate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets, leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms. Compounds that inhibit this enzyme can enhance the efficacy of chemotherapy, particularly in BRCA1-mutant cancers . The structural modifications on the piperazine ring are crucial for optimizing potency and selectivity against cancer cell lines.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit antimicrobial and anti-inflammatory activities. These compounds have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests . The incorporation of the piperazine moiety is believed to enhance membrane permeability and interaction with microbial targets.

Synthesis of Complex Organic Molecules

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the construction of more complex structures.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Reacting benzylamine with ethyl acetate derivatives under basic conditions to yield the acetate .

- Cyclization Reactions : Utilizing cyclization strategies to form piperazine rings from simpler precursors, which can then be modified to introduce the benzyl group .

These synthetic pathways not only produce this compound but also allow for the creation of libraries of related compounds for further biological testing.

Case Study: Anticancer Compound Development

A recent study focused on modifying the structure of this compound to enhance its selectivity as a PARP inhibitor. The modified compounds showed improved IC50 values in BRCA-deficient cell lines, indicating their potential as lead candidates for further development .

Case Study: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of several derivatives of this compound against resistant strains of bacteria. The results indicated that specific substitutions on the piperazine ring significantly increased antibacterial activity, making these compounds promising candidates for new antibiotic therapies .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Benzyl (3-oxo-1-piperazinyl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl (3-oxo-2-piperazinyl)acetate

- Benzyl (3-oxo-4-piperazinyl)acetate

- Benzyl (3-oxo-1-pyrrolidinyl)acetate

Uniqueness

Benzyl (3-oxo-1-piperazinyl)acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

Benzyl (3-oxo-1-piperazinyl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of benzyl chloroacetate with 3-oxo-1-piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are crucial for achieving high purity and yield, often involving purification techniques like recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various physiological processes. The exact molecular targets remain under investigation but could include key signaling pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |

| Anticancer | HCT116 (Colon Cancer) | 20 µM |

Case Study: Anticancer Effects on MCF-7 Cells

A specific study focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly after 48 hours of treatment, with a calculated IC50 value of 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers apoptosis through intrinsic pathways .

Propriétés

IUPAC Name |

benzyl 2-(3-oxopiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFYLZCZUDCRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.